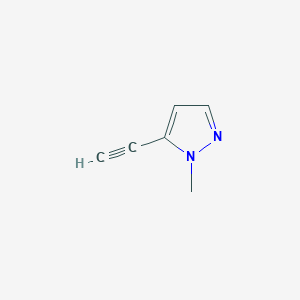
Acide 4-(pipéridin-2-yl)butanoïque chlorhydrate
Vue d'ensemble
Description
4-(Piperidin-2-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a hydrochloride salt form of 4-(Piperidin-2-yl)butanoic acid, which is a derivative of piperidine. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Applications De Recherche Scientifique
4-(Piperidin-2-yl)butanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of various chemical compounds, including inhibitors of NAD biosynthesis
Biology: The compound is used in biological studies to investigate the role of NAD biosynthesis and its inhibitors
Industry: The compound is used in the production of various industrial chemicals and intermediates
Mécanisme D'action
Target of Action
It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis .
Mode of Action
It is known to be a reactant in the synthesis of FK866 , suggesting it may interact with its targets to inhibit NAD biosynthesis .
Biochemical Pathways
The compound is involved in the NAD biosynthesis pathway through its role in the synthesis of FK866 . NAD is a crucial coenzyme in redox reactions, and its inhibition can have significant downstream effects on cellular metabolism and energy production.
Result of Action
As a reactant in the synthesis of fk866 , an inhibitor of NAD biosynthesis , it can be inferred that its action may result in decreased NAD levels, affecting cellular metabolism and energy production.
Analyse Biochimique
Biochemical Properties
4-(Piperidin-2-yl)butanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for NAD biosynthesis . It interacts with enzymes such as NAmPRTase, which is involved in the NAD salvage pathway . The compound’s interaction with NAmPRTase inhibits the enzyme’s activity, leading to a decrease in NAD levels. This inhibition is crucial for studying the effects of reduced NAD levels on cellular metabolism and function.
Cellular Effects
The effects of 4-(Piperidin-2-yl)butanoic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s inhibition of NAD biosynthesis affects the energy metabolism of cells, leading to altered cellular functions. Additionally, changes in gene expression due to reduced NAD levels can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-(Piperidin-2-yl)butanoic acid hydrochloride exerts its effects through binding interactions with biomolecules and enzyme inhibition . The compound binds to the active site of NAmPRTase, preventing the enzyme from catalyzing the conversion of nicotinamide to NAD . This inhibition leads to a decrease in NAD levels, which in turn affects various cellular processes. The compound may also influence gene expression by modulating transcription factors that are sensitive to NAD levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-2-yl)butanoic acid hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound can lead to sustained inhibition of NAD biosynthesis, resulting in prolonged effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-(Piperidin-2-yl)butanoic acid hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits NAD biosynthesis without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular damage and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
4-(Piperidin-2-yl)butanoic acid hydrochloride is involved in metabolic pathways related to NAD biosynthesis . It interacts with enzymes such as NAmPRTase, which catalyzes the conversion of nicotinamide to NAD . By inhibiting this enzyme, the compound disrupts the NAD salvage pathway, leading to decreased NAD levels. This disruption can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Piperidin-2-yl)butanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical properties and effects on cellular function.
Subcellular Localization
The subcellular localization of 4-(Piperidin-2-yl)butanoic acid hydrochloride is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall impact on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-yl)butanoic acid hydrochloride typically involves the reaction of piperidine with butanoic acid derivatives under specific conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often involve elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of 4-(Piperidin-2-yl)butanoic acid hydrochloride may involve large-scale hydrogenation processes using similar catalysts and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperidin-2-yl)butanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperidin-4-yl)butanoic acid hydrochloride: A similar compound with a different piperidine substitution pattern
4-(Dimethylamino)butyric acid hydrochloride: Another derivative with a dimethylamino group instead of a piperidine ring
Uniqueness
4-(Piperidin-2-yl)butanoic acid hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit NAD biosynthesis makes it particularly valuable in scientific research and potential medical applications .
Propriétés
IUPAC Name |
4-piperidin-2-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h8,10H,1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEDJYFOMIEMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497266 | |
| Record name | 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63987-69-9 | |
| Record name | 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)


![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)




![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

